molecular formula C26H26N4O2 B1418226 MEK 抑制剂 CAS No. 334951-92-7

MEK 抑制剂

货号 B1418226
CAS 编号: 334951-92-7
分子量: 426.5 g/mol
InChI 键: UPICVLXBXZXYIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MEK inhibitors are molecules that inhibit the mitogen-activated protein kinase, which can be used to affect the MAPK/ERK pathway that is usually overactive in some severe cancers . Among them, CI-1040 is an orally active and selective MEK inhibitor targeting the non-ATP site of the kinase .


Synthesis Analysis

The Biology and Clinical Development of MEK Inhibitors for Cancer and Current Development Status of MEK Inhibitors provide insights into the synthesis of MEK inhibitors. The MAPK/ERK pathway is dysregulated in more than 30% of cancers, predominately by mutations in RAS and BRAF proteins, and MEK serves as a potential downstream target for both of these . The biology of MEK inhibition is complex, as the molecule is differentially regulated by upstream RAS or RAF .


Molecular Structure Analysis

MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . To date, 4 MEK inhibitors i.e., trametinib, cobimetinib, selumetinib, and binimetinib have been approved by the FDA and several are under clinical trials .


Chemical Reactions Analysis

MEK inhibitors inhibit the kinase function of the protein by inducing conformational changes that limit the movement of the activation loop in which the kinase is activated .


Physical And Chemical Properties Analysis

Different MEK inhibitors, possessing specific physicochemical properties and bioactivity characteristics, may provide different options for patients seeking treatment for cancer .

科学研究应用

1. 治疗儿童癌症

MEK 抑制剂已显示出在治疗患有神经纤维瘤病、低级别神经胶质瘤和星形细胞瘤的儿科患者方面的前景。研究表明,MEK 抑制剂在该人群中可能表现出独特的副作用,影响白细胞介素 (IL)-6 的产生和肌肉萎缩,这可能导致这些患者体重增加 (Rush 等人,2023 年)

2. 克服葡萄膜黑色素瘤的耐药性

MEK 抑制剂在葡萄膜黑色素瘤中的临床应用受到快速耐药性发展的限制。一项研究发现泛 HDAC 抑制剂 panobinostat 是一种限制 MEK 抑制剂耐药性的策略。这种组合在葡萄膜黑色素瘤的体内模型中显示出疗效,表明了一种对抗这种癌症类型中 MEK 抑制剂耐药性的新方法 (Faião-Flores 等人,2019 年)

3. 癌症治疗中的免疫调节作用

MEK 抑制剂因其免疫调节作用而被探索。它们具有重新编程肿瘤微环境和增强抗肿瘤免疫的潜力,使其成为与全身免疫疗法联合使用的有吸引力的选择。然而,将 MEK 抑制与免疫疗法相结合的临床研究显示出不同的结果,凸显了进一步研究的必要性 (Dennison 等人,2021 年)

4. 增强抗肿瘤免疫

研究表明,MEK 抑制可以减少调节性 B 细胞 (Bregs),同时保留抗肿瘤 B 细胞功能。这导致 T 细胞浸润改善并增强对抗 PD1 免疫疗法的反应,表明 MEK 抑制剂在增强抗肿瘤 T 细胞免疫中的作用 (Yarchoan 等人,2019 年)

5. 解决神经纤维瘤病 1 型相关肿瘤

MEK 抑制剂已显示出对患有神经纤维瘤病 1 型 (NF1) 相关肿瘤的患者有益,尤其是进行性低级别神经胶质瘤和丛状神经纤维瘤。这凸显了 MEK 抑制剂作为 NF1 相关肿瘤有效药物治疗的潜力 (Klesse 等人,2020 年)

6. 克服脑癌耐药性

对 MEK 抑制剂在脑中的药代动力学和药效学的研究表明,它们有望克服血脑屏障,这是治疗胶质母细胞瘤等脑癌的主要障碍。这可能为颅内恶性肿瘤带来更有效的治疗 (de Gooijer 等人,2018 年)

7. 靶向结直肠癌细胞

MEK 抑制剂与化疗药物如奥沙利铂和 5-氟尿嘧啶联合使用,已显示出对具有 MEK1 突变的结直肠癌细胞的治疗效果得到改善。这表明 MEK 抑制剂在增强现有癌症治疗效果中具有潜在作用 (Jing 等人,2018 年)

8. 治疗非小细胞肺癌

MEK 抑制剂正在开发用于治疗非小细胞肺癌 (NSCLC),目前正在进行多项临床试验。这些抑制剂靶向 MAPK 通路,该通路在 NSCLC 发病机制中至关重要,表明 NSCLC 治疗的新途径 (Kim 和 Giaccone,2018 年)

安全和危害

MEK inhibitors can cause cardiac (heart) toxicity, eye toxicity including retinal detachment or blockage of the retinal vein, intestinal blockage, blood clots, and lung toxicity including pneumonia and pneumonitis . Depending on the type and severity of side effects that are experienced, some individuals need to reduce dosage of medication or stop treatment completely .

未来方向

The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . Several other MEK inhibitors have demonstrated interesting activity as single agents as well as in combination with other cancer therapies . The role of MEK in cancer and the mechanism of action of MEK inhibitors is reviewed . Furthermore, MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . Finally, next steps in the development of MEK inhibitors are considered .

属性

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPICVLXBXZXYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634604
Record name (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MEK inhibitor

CAS RN

334951-92-7
Record name (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MEK inhibitor
Reactant of Route 2
Reactant of Route 2
MEK inhibitor
Reactant of Route 3
MEK inhibitor
Reactant of Route 4
Reactant of Route 4
MEK inhibitor
Reactant of Route 5
MEK inhibitor
Reactant of Route 6
MEK inhibitor

Citations

For This Compound
95,900
Citations
I Lugowska, H Koseła-Paterczyk, K Kozak… - OncoTargets and …, 2015 - Taylor & Francis
… pharmacokinetics, and pharmacodynamics of the MEK inhibitor trametinib in subjects with solid … Citation17 In a Phase I study of the MEK inhibitor trametinib in combination with the AKT …
Number of citations: 167 www.tandfonline.com
E Kun, YTM Tsang, CW Ng, DM Gershenson… - Cancer treatment …, 2021 - Elsevier
… Novel mechanisms of adaptive resistance to MEK inhibitor have been discovered in different … Combination clinical trials are being developed to overcome MEK inhibitor resistance. …
Number of citations: 89 www.sciencedirect.com
CD Britten - Cancer chemotherapy and pharmacology, 2013 - Springer
… The emerging clinical profile of PI3K and MEK inhibitor … suggest that BRAF and MEK inhibitor combinations may be capable … In addition, the combination of a MEK inhibitor with a BRAF …
Number of citations: 246 link.springer.com
J Jing, J Greshock, JD Holbrook, A Gilmartin… - Molecular cancer …, 2012 - AACR
… be responsive to MEK inhibitor would … of MEK inhibitor sensitivity. Of special interest is the fact that presence or absence of DUSP6 expression seems to be associated with MEK inhibitor …
Number of citations: 140 aacrjournals.org
JR Infante, LA Fecher, GS Falchook… - The lancet …, 2012 - thelancet.com
… for reduction of left-ventricular ejection fraction in relation to MEK inhibition is unknown, but because cardiac toxic effects have been reported elsewhere for another MEK inhibitor, …
Number of citations: 561 www.thelancet.com
GS Falchook, KD Lewis, JR Infante, MS Gordon… - The lancet …, 2012 - thelancet.com
… MEK inhibitor trametinib in patients with melanoma. … a MEK inhibitor with a BRAF inhibitor seems to reduce the frequency of BRAF inhibitor-induced skin lesions and MEK inhibitor-…
Number of citations: 581 www.thelancet.com
V Subbiah, C Baik, JM Kirkwood - Trends in cancer, 2020 - cell.com
… BRAF and MEK inhibitor combinations have been approved for use in various cancers by the US FDA. We review the clinical data for various BRAF plus MEK combination regimens in …
Number of citations: 186 www.cell.com
M Banks, K Crowell, A Proctor, BC Jensen - Cardiovascular toxicology, 2017 - Springer
… The MEK inhibitor trametinib was approved in 2013 for the treatment of unresectable or … Early clinical experience with the MEK inhibitor trametinib suggests that its clinical efficacy may …
Number of citations: 68 link.springer.com
Y Zhao, AA Adjei - Nature reviews Clinical oncology, 2014 - nature.com
… Since 2000, when the first phase I study of a MEK inhibitor (CI-1040) was carried out by LoRusso and colleagues, 34 numerous clinical studies have been conducted to evaluate …
Number of citations: 427 www.nature.com
M Dumble, MC Crouthamel, SY Zhang, M Schaber… - PloS one, 2014 - journals.plos.org
… Combination of AKT inhibitor with a MEK inhibitor, GSK1120212, resulted in increased efficacy … of these AKT inhibitors for clinical use alone and in combination with a MEK inhibitor. …
Number of citations: 141 journals.plos.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。